
2-Pentyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with a carboxyl group (-COOH) at one end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentyloctanoic acid typically involves the reaction of appropriate alkyl halides with malonic ester followed by hydrolysis and decarboxylation. One common method is the alkylation of malonic ester with 1-bromopentane, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalytic processes to optimize yield and purity. This could include the use of transition metal catalysts and high-pressure reactors to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pentyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The hydrogen atom of the carboxyl group can be substituted with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters, amides, or other substituted carboxylic acid derivatives.
Applications De Recherche Scientifique
2-Pentyloctanoic acid has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pentyloctanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity. The long carbon chain can affect the compound’s solubility and membrane permeability, impacting its distribution and efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Hexanoic Acid: A shorter-chain carboxylic acid with similar chemical properties but different physical characteristics.
Octanoic Acid: Another carboxylic acid with a slightly longer carbon chain, used in similar applications.
Decanoic Acid: A longer-chain carboxylic acid with distinct physical properties and applications.
Uniqueness: 2-Pentyloctanoic acid’s unique combination of chain length and functional group positioning gives it distinct properties that can be leveraged in specific applications. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various chemical and biological processes.
Propriétés
IUPAC Name |
2-pentyloctanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-9-11-12(13(14)15)10-8-6-4-2/h12H,3-11H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFVFQSYMVWCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571668 |
Source


|
| Record name | 2-Pentyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60948-90-5 |
Source


|
| Record name | 2-Pentyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

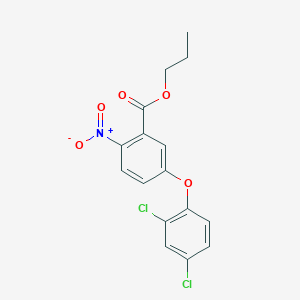
![1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14612092.png)
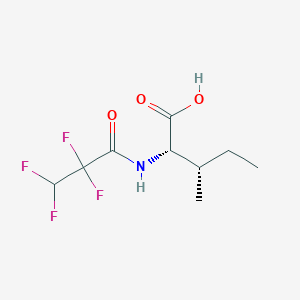
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
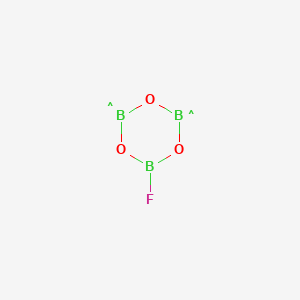
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
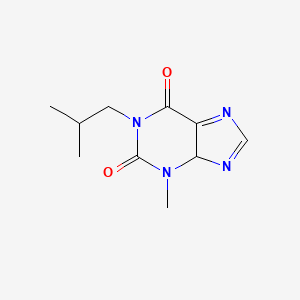
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B14612125.png)
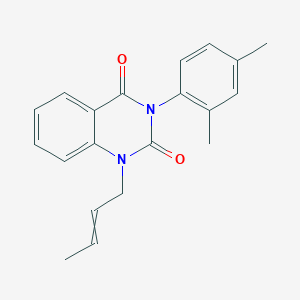
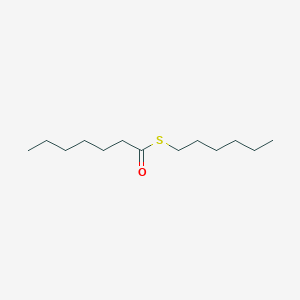
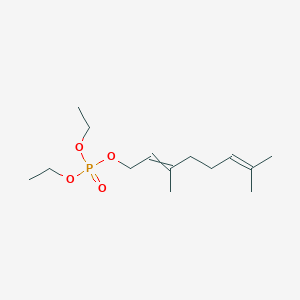
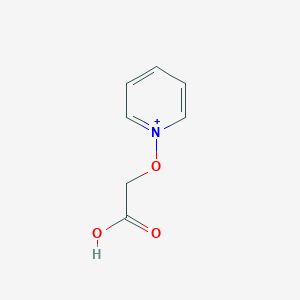
![1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14612162.png)
